molecular formula C23H22N2O2S B12358650 9-[4-[(1R)-2-(dimethylamino)-1-methylethyl]phenyl]-8-hydroxy-6-methyl-thieno[2,3-c]quinolin-4(5H)-one

9-[4-[(1R)-2-(dimethylamino)-1-methylethyl]phenyl]-8-hydroxy-6-methyl-thieno[2,3-c]quinolin-4(5H)-one

Cat. No.: B12358650
M. Wt: 390.5 g/mol
InChI Key: KJWRYQABAPNSCZ-AWEZNQCLSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

9-[4-[(1R)-2-(dimethylamino)-1-methylethyl]phenyl]-8-hydroxy-6-methyl-thieno[2,3-c]quinolin-4(5H)-one is a complex organic compound with a unique structure that combines a thienoquinoline core with various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 9-[4-[(1R)-2-(dimethylamino)-1-methylethyl]phenyl]-8-hydroxy-6-methyl-thieno[2,3-c]quinolin-4(5H)-one typically involves multi-step organic reactions. The process begins with the preparation of the thienoquinoline core, followed by the introduction of the dimethylamino group and other functional groups. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale synthesis using batch or continuous flow reactors. The choice of method depends on factors such as cost, scalability, and environmental impact. Industrial production also requires stringent quality control measures to ensure the consistency and

Properties

Molecular Formula

C23H22N2O2S

Molecular Weight

390.5 g/mol

IUPAC Name

9-[4-[(2R)-1-(dimethylamino)propan-2-yl]phenyl]-6-methylthieno[2,3-c]quinoline-4,8-dione

InChI

InChI=1S/C23H22N2O2S/c1-13-11-18(26)19(16-7-5-15(6-8-16)14(2)12-25(3)4)20-17-9-10-28-22(17)23(27)24-21(13)20/h5-11,14H,12H2,1-4H3/t14-/m0/s1

InChI Key

KJWRYQABAPNSCZ-AWEZNQCLSA-N

Isomeric SMILES

CC1=CC(=O)C(=C2C1=NC(=O)C3=C2C=CS3)C4=CC=C(C=C4)[C@@H](C)CN(C)C

Canonical SMILES

CC1=CC(=O)C(=C2C1=NC(=O)C3=C2C=CS3)C4=CC=C(C=C4)C(C)CN(C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.